1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Description
1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2,4-dibromophenoxy group and a pyrrolidine ring, with a hydrochloride counterion. The brominated aromatic ring may enhance lipophilicity and influence binding interactions compared to similar compounds .
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2.ClH/c14-10-3-4-13(12(15)7-10)18-9-11(17)8-16-5-1-2-6-16;/h3-4,7,11,17H,1-2,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLILYVVQXVSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epichlorohydrin Coupling and Epoxide Formation
Reaction of 2,4-dibromophenol with epichlorohydrin under basic conditions yields the glycidyl ether intermediate:
$$
\text{2,4-Dibromophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-(2,4-Dibromophenoxy)-2,3-epoxypropane}
$$
This step parallels thienopyrimidine derivative syntheses employing epoxide intermediates. Optimal conditions involve:
- Temperature: 50–60°C
- Solvent: Tetrahydrofuran/water biphasic system
- Yield: 78–85%
Epoxide Ring-Opening with Pyrrolidine
The epoxypropane intermediate undergoes regioselective attack by pyrrolidine at the less sterically hindered carbon:
$$
\text{Epoxide} + \text{Pyrrolidine} \xrightarrow{\text{EtOH, Δ}} \text{1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol}
$$
Key parameters:
- Solvent: Anhydrous ethanol
- Temperature: Reflux (78°C)
- Reaction time: 12–16 hours
- Yield: 65–72%
This method mirrors NaBH₄-mediated reductions in propan-2-ol syntheses, though here the alcohol forms directly via epoxide hydrolysis.
Nucleophilic Substitution Route
Mesylation of Propan-2-ol Intermediate
1-(2,4-Dibromophenoxy)propan-2-ol is converted to its mesylate ester:
$$
\text{Alcohol} + \text{Methanesulfonyl chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Mesylate}
$$
Reaction conditions:
- Temperature: 0°C to room temperature
- Yield: 89–93%
Amine Displacement
Pyrrolidine displaces the mesylate group in a SN2 mechanism:
$$
\text{Mesylate} + \text{Pyrrolidine} \xrightarrow{\text{DMF, K₂CO₃}} \text{Free base}
$$
Optimization data:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction time | 8 hours |
| Pyrrolidine equiv. | 3.0 |
| Yield | 68% |
Reductive Amination Pathway
Ketone Intermediate Preparation
Oxidation of 1-(2,4-dibromophenoxy)propan-2-ol yields the corresponding ketone:
$$
\text{Alcohol} \xrightarrow{\text{Jones reagent}} \text{1-(2,4-Dibromophenoxy)propan-2-one}
$$
Caution: Strong oxidizing conditions require strict temperature control (-5–0°C).
Reductive Amination
The ketone undergoes reductive amination with pyrrolidine:
$$
\text{Ketone} + \text{Pyrrolidine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Free base}
$$
Critical factors:
- pH maintenance: Acetic acid buffer (pH 4–5)
- Reducing agent: Sodium cyanoborohydride (2.2 equiv.)
- Yield: 58%
Hydrochloride Salt Formation
All routes converge at salt formation through HCl treatment:
$$
\text{Free base} + \text{HCl (g)} \xrightarrow{\text{Et₂O}} \text{Hydrochloride salt}
$$
Crystallization conditions:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Epoxide ring-opening | 72 | 98.5 | High regioselectivity | Requires anhydrous conditions |
| Nucleophilic substitution | 68 | 97.8 | Scalable | Mesylation step exothermic |
| Reductive amination | 58 | 96.2 | Avoids epoxide intermediates | Low atom economy |
Purification and Characterization
- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients
- Recrystallization : Ethanol/water (4:1 v/v) yields needle-like crystals
- Spectroscopic confirmation :
Industrial-Scale Considerations
- Cost analysis : Epoxide route most economical at >10 kg scale
- Safety protocols : Adherence to P210–P284 precautions for brominated compounds
- Waste management : Bromine recovery systems essential for environmental compliance
Emerging Methodologies
- Flow chemistry : Continuous epoxide formation reduces exotherm risks
- Biocatalytic approaches : Lipase-mediated kinetic resolution for enantiopure batches
- Microwave assistance : 80% yield reduction in epoxide ring-opening (45 minutes vs. 16 hours)
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dibromo groups or to modify the pyrrolidine ring.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride serves as an intermediate in organic synthesis. It can facilitate the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. This capability is pivotal for developing new synthetic routes or optimizing existing processes.
Biology
Research has indicated that this compound may exhibit biological activity, particularly in its interaction with biomolecules. Studies have explored its potential as a modulator of enzyme activity and receptor interactions, which could lead to insights into metabolic pathways and cellular signaling mechanisms.
Medicine
The therapeutic potential of this compound is being investigated, particularly for its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in disease processes, making it a candidate for drug development targeting various health conditions.
Industry
In industrial applications, this compound can be utilized in the formulation of new materials or as a component in chemical products. Its unique properties may enhance the performance characteristics of formulations in fields such as agriculture or materials science.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on growth, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research investigating the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines. The study highlighted its mechanism involving the modulation of specific signaling pathways associated with cell survival and proliferation.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six analogs based on shared structural motifs, such as the propanolamine backbone, substituted phenoxy groups, and tertiary amine moieties. Key differences in substituents, amine rings, and pharmacological implications are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Structural Comparisons:
Phenoxy Substitution Effects: Bromine (target compound) vs. methyl () or allyl (): Bromine’s electronegativity and size may enhance binding to hydrophobic pockets in receptors compared to smaller substituents. Naphthyloxy (Dexpropranolol, ) provides stronger π-π stacking but reduces solubility relative to bromophenoxy.
Amine Ring Modifications :
- Pyrrolidine (target) vs. piperazine () or morpholine (): Pyrrolidine’s five-membered ring offers moderate basicity, while morpholine’s oxygen increases polarity. Piperazine derivatives may exhibit higher solubility but altered pharmacokinetics.
Backbone Variations :
- Hydroxyl position (C1 in vs. C2 in target): Affects hydrogen-bonding capacity and metabolic pathways (e.g., glucuronidation).
Pharmacological Implications: Dexpropranolol () confirms that propanolamine derivatives with aromatic ethers can exhibit β-blocker activity. The target’s bromophenoxy group may confer unique selectivity or potency. Compounds with extended sidechains (e.g., phenethylamino in ) may cross the blood-brain barrier, suggesting divergent therapeutic applications.
Biological Activity
1-(2,4-Dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a dibromophenoxy group, a pyrrolidine ring, and a propanol backbone, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.59 g/mol. The compound is characterized by the presence of bromine atoms which influence its reactivity and biological activity compared to similar compounds with chlorine or fluorine substituents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.59 g/mol |
| CAS Number | 1185683-72-0 |
| IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its interaction with various biological targets:
Binding to Enzymes : It may inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and metabolism.
Receptor Interaction : The compound can modulate the activity of specific receptors, influencing cellular responses and signaling cascades.
Membrane Effects : It may alter the fluidity and permeability of cell membranes, impacting cellular transport mechanisms.
Biological Activity
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Potential : There is ongoing research into its anticancer effects. The compound's ability to modulate cell signaling pathways may contribute to its effectiveness in inhibiting cancer cell proliferation.
Neuroprotective Effects : Some studies have suggested that compounds with similar structures can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values were reported at approximately 20 µM for MCF7 cells and 15 µM for A549 cells, indicating a strong potential for further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
To highlight the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Halogen Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1-(2,4-Dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride | Chlorine | Moderate | Low |
| 1-(2,4-Difluorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride | Fluorine | Low | Moderate |
| This compound | Bromine | High | High |
Q & A
Q. What are the critical considerations for optimizing the synthesis of 1-(2,4-dibromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride?
Methodological Answer:
- Reaction Conditions : Use a nucleophilic substitution reaction between 2,4-dibromophenol and epichlorohydrin, followed by pyrrolidine substitution. Monitor intermediates via TLC (e.g., CH₃Cl:EtOH 10:1 as mobile phase) .
- Purification : Acid-base extraction and recrystallization in ethanol/water mixtures improve purity .
- Hydrochloride Salt Formation : React the free base with HCl gas in anhydrous diethyl ether to enhance solubility and stability .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic bromine substitution (δ 7.2–7.8 ppm for dibromophenoxy protons) and pyrrolidine ring integration (δ 2.5–3.5 ppm) .
- XRD Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition protocols ).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z ~451 [M+H]⁺ for C₁₃H₁₆Br₂N₂O₂·HCl) .
Q. What are the key stability challenges during storage?
Methodological Answer:
- Moisture Sensitivity : Store in sealed, desiccated containers under inert gas (N₂/Ar) to prevent hydrolysis of the pyrrolidine moiety .
- Light Sensitivity : Protect from UV exposure to avoid debromination (common in aryl bromides) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
Q. How does the pyrrolidine ring influence structure-activity relationships (SAR)?
Methodological Answer:
Q. What advanced techniques characterize its interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with receptors .
- Cryo-EM : Resolve binding conformations in protein complexes at near-atomic resolution .
Contradictions and Resolutions
Q. Why do HPLC purity results conflict with biological assay outcomes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
